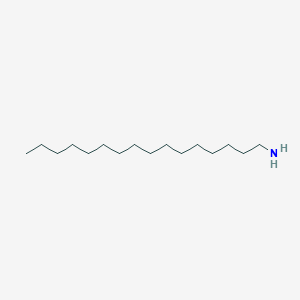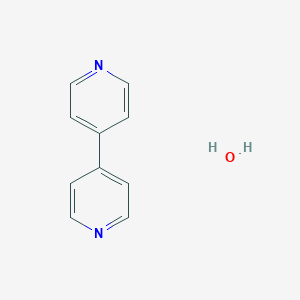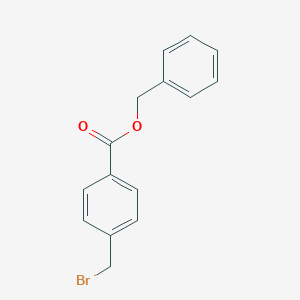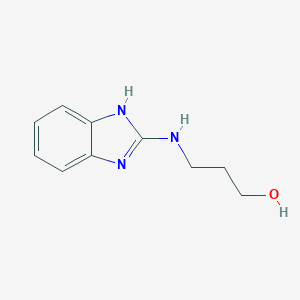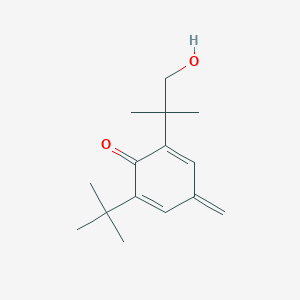
6-tert-Butyl-2-(hydroxy-tert-butyl)-4-methylene-2,5-cyclohedanedienone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-tert-Butyl-2-(hydroxy-tert-butyl)-4-methylene-2,5-cyclohedanedienone is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of 6-tert-Butyl-2-(hydroxy-tert-butyl)-4-methylene-2,5-cyclohedanedienone involves the donation of a hydrogen atom to a free radical, thereby neutralizing it. This process is known as hydrogen atom transfer (HAT) and is a common mechanism for antioxidants. Additionally, this compound can chelate metal ions, which can also contribute to its antioxidant activity.
Biochemical and Physiological Effects:
Studies have shown that 6-tert-Butyl-2-(hydroxy-tert-butyl)-4-methylene-2,5-cyclohedanedienone can reduce inflammation, protect against DNA damage, and improve insulin sensitivity. These effects are likely due to its antioxidant activity and metal chelating properties. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Advantages And Limitations For Lab Experiments
One of the advantages of using 6-tert-Butyl-2-(hydroxy-tert-butyl)-4-methylene-2,5-cyclohedanedienone in lab experiments is its relatively low toxicity. However, the moderate yield of the synthesis method and the need for purification can be limiting factors. Additionally, the compound's stability in different conditions and its solubility properties may also need to be considered.
Future Directions
There are several future directions for research on 6-tert-Butyl-2-(hydroxy-tert-butyl)-4-methylene-2,5-cyclohedanedienone. One area of interest is its potential as a therapeutic agent for various diseases. Studies have shown promising results in animal models, but further research is needed to determine its efficacy and safety in humans. Additionally, the compound's potential as a food preservative or additive could also be explored. Finally, the development of more efficient synthesis methods and the optimization of purification techniques could improve the compound's accessibility for research and potential applications.
Conclusion:
In conclusion, 6-tert-Butyl-2-(hydroxy-tert-butyl)-4-methylene-2,5-cyclohedanedienone is a compound with potential applications in various scientific research fields. Its antioxidant properties, mechanism of action, and biochemical and physiological effects make it a promising candidate for further research. However, the compound's limitations and potential side effects must also be considered. Further research is needed to fully understand the compound's potential and to explore its future directions.
Synthesis Methods
The synthesis of 6-tert-Butyl-2-(hydroxy-tert-butyl)-4-methylene-2,5-cyclohedanedienone involves the reaction of 2,5-cyclohexadien-1-one with tert-butyl hydroperoxide in the presence of a catalyst. The reaction proceeds through a radical mechanism and requires specific conditions such as a low temperature and the use of an inert atmosphere. The yield of the reaction is moderate, and purification of the product is necessary.
Scientific Research Applications
The unique chemical structure of 6-tert-Butyl-2-(hydroxy-tert-butyl)-4-methylene-2,5-cyclohedanedienone makes it a potential candidate for various scientific research applications. One of the primary areas of interest is its antioxidant properties. Studies have shown that this compound can scavenge free radicals and protect against oxidative stress, which is implicated in various diseases such as cancer, diabetes, and neurodegenerative disorders.
properties
IUPAC Name |
2-tert-butyl-6-(1-hydroxy-2-methylpropan-2-yl)-4-methylidenecyclohexa-2,5-dien-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-10-7-11(14(2,3)4)13(17)12(8-10)15(5,6)9-16/h7-8,16H,1,9H2,2-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRQJVVYMEPKXOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C)C=C(C1=O)C(C)(C)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20154478 |
Source


|
| Record name | 6-tert-Butyl-2-(hydroxy-tert-butyl)-4-methylene-2,5-cyclohedanedienone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20154478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-tert-Butyl-2-(hydroxy-tert-butyl)-4-methylene-2,5-cyclohedanedienone | |
CAS RN |
124755-19-7 |
Source


|
| Record name | 6-Tert-butyl-2-(hydroxy-tert-butyl)-4-methylene-2,5-cyclohexadienone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124755197 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-tert-Butyl-2-(hydroxy-tert-butyl)-4-methylene-2,5-cyclohedanedienone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20154478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Cyclopentyl-1H-imidazo[4,5-B]pyridine](/img/structure/B48565.png)
![1,2-Dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B48566.png)
![Ethanone, 1-tricyclo[3.2.1.02,7]oct-3-en-1-yl-, stereoisomer (9CI)](/img/structure/B48570.png)
![3-[(Carboxymethyl)thio]-5,7-dibromo-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B48575.png)
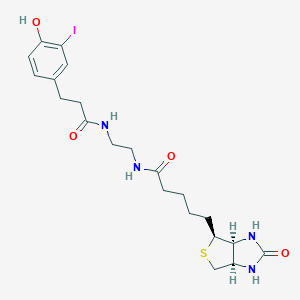
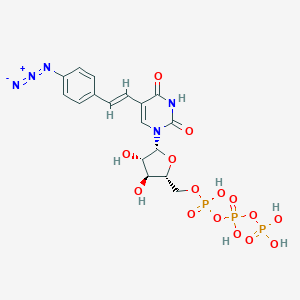
![Ethanone, 2,2'-[(4-methylphenyl)imino]bis[1-phenyl-](/img/structure/B48579.png)
![Benzo[b]perylene](/img/structure/B48583.png)
